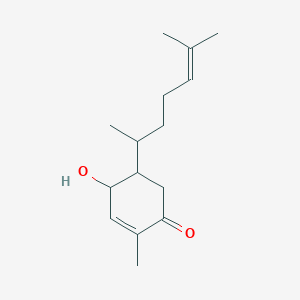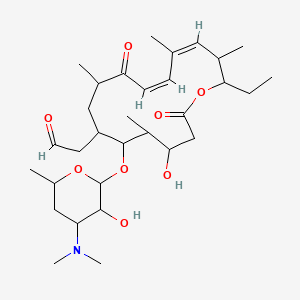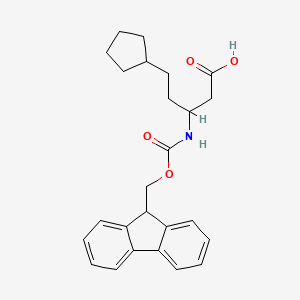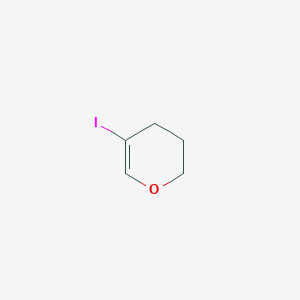![molecular formula C114H108N24O12 B12302629 Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)
Dodecabenzylbambus[6]uril, bn-bu[6]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecabencilbambus6, es un compuesto macrocíclico que pertenece a la familia de las bambusurilas. Estos compuestos se caracterizan por su capacidad de formar complejos estables con diversos aniones debido a sus características estructurales únicas. Dodecabencilbambus6uril es particularmente notable por su alta afinidad por ciertos aniones, lo que lo convierte en un compuesto valioso en diversas aplicaciones científicas e industriales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de dodecabencilbambus6uril implica una reacción de condensación catalizada por ácido entre 2,4-dimetilglicolúril y formaldehído en presencia de ácido clorhídrico. Esta reacción da como resultado la formación de una estructura macrocíclica donde las unidades de glicolúril están conectadas a través de puentes metileno. La sustitución de los grupos metilo por grupos bencilo conduce a la formación de dodecabencilbambus6uril .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para dodecabencilbambus6uril no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para lograr rendimientos y pureza más altos. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar aún más la eficiencia de la producción industrial .
Análisis De Reacciones Químicas
Tipos de reacciones
Dodecabencilbambus6uril experimenta principalmente reacciones de complejación con diversos aniones. Estas reacciones implican la formación de enlaces de hidrógeno entre los átomos de hidrógeno metino en la cara convexa de las unidades de glicolúril y los aniones. El compuesto ha mostrado una alta afinidad por aniones haluros (cloruro, bromuro, yoduro) así como por aniones hexafluorofosfato, hexafluoroarsenato y hexafluoroantimoniato .
Reactivos y condiciones comunes
Las reacciones de complejación generalmente ocurren en disolventes orgánicos como el cloroformo, donde dodecabencilbambus6uril es altamente soluble. Las condiciones de reacción a menudo implican temperatura y presión ambiente, con los aniones introducidos en forma de sus respectivas sales .
Productos principales
Los productos principales de estas reacciones son los complejos aniónicos de dodecabencilbambus6uril, como dodecabencilbambus6uril–Cl−, dodecabencilbambus6uril–Br−, y dodecabencilbambus6uril–I−. Estos complejos se estabilizan mediante múltiples enlaces de hidrógeno, lo que los hace altamente estables .
Aplicaciones Científicas De Investigación
Dodecabencilbambus6uril tiene una amplia gama de aplicaciones en la investigación científica debido a sus propiedades únicas de unión a aniones. Algunas de las aplicaciones clave incluyen:
Química: Se utiliza como un receptor de aniones en el desarrollo de electrodos selectivos de iones (ISEs) para la detección de aniones específicos como el perclorato.
Biología: Posible uso en sistemas biológicos para la unión y eliminación selectiva de aniones tóxicos de fluidos biológicos.
Industria: Se emplea en el desarrollo de sensores y quimiosensores para la monitorización ambiental y el control de procesos industriales.
Mecanismo De Acción
El mecanismo por el cual dodecabencilbambus6uril ejerce sus efectos es principalmente a través de la formación de enlaces de hidrógeno con aniones. Los átomos de hidrógeno metino en la cara convexa de las unidades de glicolúril interactúan con los aniones, formando complejos estables. Esta interacción está facilitada por la región de densidad de carga positiva en el centro de la cavidad macrocíclica, que atrae a los aniones con carga negativa .
Comparación Con Compuestos Similares
Dodecabencilbambus6uril es parte de la familia más amplia de las bambusurilas, que incluye otros compuestos macrocíclicos como dodecametilbambus6uril (Me12BU6). En comparación con dodecametilbambus6uril, dodecabencilbambus6uril tiene una solubilidad mejorada en disolventes orgánicos y una mayor afinidad por ciertos aniones debido a la presencia de grupos bencilo .
Compuestos similares
- Dodecametilbambus6uril (Me12BU6) : Estructura similar pero con grupos metilo en lugar de grupos bencilo. Solubilidad más baja en disolventes orgánicos .
- Complejos de hexafluorofosfato, hexafluoroarsenato y hexafluoroantimoniato : Estos complejos aniónicos con dodecabencilbambus6uril demuestran la versatilidad del compuesto en la unión de diversos aniones .
Propiedades
Fórmula molecular |
C114H108N24O12 |
|---|---|
Peso molecular |
2006.2 g/mol |
Nombre IUPAC |
5,7,13,15,21,23,29,31,37,39,45,47-dodecabenzyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone |
InChI |
InChI=1S/C114H108N24O12/c139-103-115(61-79-37-13-1-14-38-79)91-92(116(103)62-80-39-15-2-16-40-80)128-74-130-95-96(120(66-84-47-23-6-24-48-84)105(141)119(95)65-83-45-21-5-22-46-83)132(111(130)147)76-134-99-100(124(70-88-55-31-10-32-56-88)107(143)123(99)69-87-53-29-9-30-54-87)136(113(134)149)78-138-102-101(125(71-89-57-33-11-34-58-89)108(144)126(102)72-90-59-35-12-36-60-90)137(114(138)150)77-135-98-97(121(67-85-49-25-7-26-50-85)106(142)122(98)68-86-51-27-8-28-52-86)133(112(135)148)75-131-94-93(129(110(131)146)73-127(91)109(128)145)117(63-81-41-17-3-18-42-81)104(140)118(94)64-82-43-19-4-20-44-82/h1-60,91-102H,61-78H2 |
Clave InChI |
XWDQZQAFBLCFDX-UHFFFAOYSA-N |
SMILES canónico |
C1N2C3C(N(C2=O)CN4C5C(N(C4=O)CN6C7C(N(C6=O)CN8C9C(N(C8=O)CN2C4C(N(C2=O)CN2C6C(N1C2=O)N(C(=O)N6CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N4CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N9CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N7CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N5CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N3CC1=CC=CC=C1)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)



![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)
